罗铂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lobaplatin is a platinum-based antineoplastic metallodrug that has been used in trials studying the treatment of Breast Cancer, Hepatocellular Carcinoma, and Lobaplatin and Gemcitabine in Combination, Second-line Treatments on Advanced Osteosarcoma . It is a third-generation analogue of cisplatin, the first globally approved and widely used platinum-based anticancer drug .

Molecular Structure Analysis

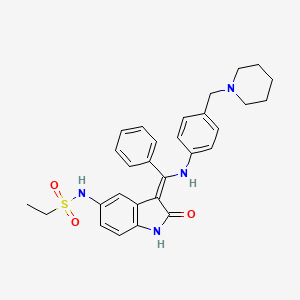

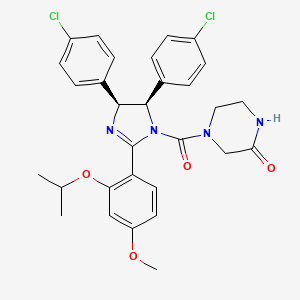

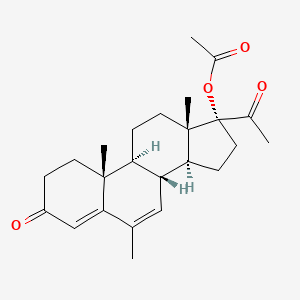

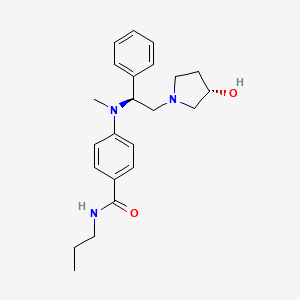

The structure of Lobaplatin consists of a platinum (II) metal center coordinated to a bidentate amine ligand (1,2-bis (aminomethyl)cyclobutane) and a lactic acid leaving group . It is composed of an approximate 50/50 mixture of two diastereoisomers, R,R,S- and S,S,S-configurations .

Chemical Reactions Analysis

Lobaplatin acts as a pro-drug, it is hydrolyzed in the body forming an active form that is able to interact with DNA . Specifically, when Lobaplatin is hydrolyzed the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex that coordinates with the N-donors of DNA bases and inhibits DNA synthesis .

科学研究应用

Treatment of Triple-Negative Breast Cancer (TNBC)

Lobaplatin shows antitumor activity against a wide range of tumors, including triple-negative breast cancer (TNBC) . It has been linked to the cancer stem cell pool and has been investigated for its molecular mechanisms behind lobaplatin resistance and stemness .

Resistance Mechanisms in TNBC

Research has found that Cysteine-rich secretory protein 3 (CRISP3) is overexpressed in lobaplatin-resistant TNBC and related to poor diagnosis . CRISP3 expression was significantly correlated with tumor stemness markers in lobaplatin-resistant cells .

Role in Chemotherapy Regimens

Lobaplatin is a part of chemotherapy regimens for TNBC . In a randomized controlled phase II clinical study, taxane combined with lobaplatin was compared with taxane plus anthracycline . The study found that neoadjuvant taxane plus lobaplatin showed better efficacy than taxane plus anthracycline .

Anticancer Activity and Lower Toxicity

Pharmacodynamics studies of lobaplatin found greater anticancer activity and lower toxicity than cisplatin and carboplatin . It also showed activity against cisplatin-resistant cancer cells .

Cytotoxic Effects on Resistant Cell Lines

Lobaplatin is a typical 1, 2-diamine methyl-cyclobutane-lactic acid (cisplatin), which can exert cytotoxic effects on cisplatin-resistant cell lines .

Use in First-Line Treatment for ES-SCLC

Lobaplatin has been used in first-line treatment for extensive-stage small-cell lung cancer (ES-SCLC) . The Kaplan-Meier survival curves of the ES-SCLC patients with Lobaplatin-contained first-line treatment have been studied .

作用机制

Target of Action

Lobaplatin primarily targets DNA within the cell . As a platinum-based antineoplastic agent, it interacts with the N-donors of DNA bases . This interaction is crucial for its antineoplastic activity.

Mode of Action

Lobaplatin acts as a pro-drug . It is hydrolyzed in the body, forming an active form that can interact with DNA . Specifically, when lobaplatin is hydrolyzed, the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex . This complex coordinates with the N-donors of DNA bases and inhibits DNA synthesis . In its reactive (active) form, the platinum metal center is able to form DNA-adducts through inter- and intra-strand cross-links with two adjacent guanine-guanine (GG) or two guanine-adenine (GA) bases .

Biochemical Pathways

The primary biochemical pathway affected by lobaplatin involves the formation of DNA-adducts, which leads to the inhibition of DNA synthesis . This process induces apoptosis and inhibits cell growth . Lobaplatin has also been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Result of Action

The result of lobaplatin’s action at the molecular and cellular level is the induction of apoptosis and inhibition of cell growth . This is achieved through the formation of DNA-adducts, which inhibit DNA synthesis . Additionally, lobaplatin has been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Action Environment

The efficacy and safety of lobaplatin can be influenced by various environmental factors. For instance, the toxicity of platinum-based drugs is highly dependent on how easily the leaving group(s) are hydrolyzed . Due to the good stability of the lactic acid leaving group, lobaplatin is more stable and therefore less toxic than first and second generation platinum-based drugs . Furthermore, the resistance to platinum-based anticancer drugs like lobaplatin can result from reduced cellular drug accumulation, increased detoxification system, increased DNA repair process, decreased apoptosis, and autophagy .

安全和危害

The toxicity of Lobaplatin is common across multiple clinical trials, 60 mg/m2 (body surface area) per 3–4 weeks is the maximum tolerated dose and the dose-limiting toxicity is thrombocytopenia . Common side effects include agranulocytosis, thrombocytopenia, anaemia, leukopenia, nausea, and vomiting .

未来方向

Lobaplatin has been found to be non-inferior and less toxic than cisplatin. Given the encouraging results of various studies, Lobaplatin might overtake carboplatin in cisplatin-ineligible patients with nasopharyngeal cancer . Furthermore, the optimal treatment compliance in patients receiving Lobaplatin suggests that this agent might be a good candidate for research into escalation strategies at least in patients with cisplatin-eligible nasopharyngeal cancer .

属性

| { "Design of the Synthesis Pathway": "Lobaplatin can be synthesized through a multi-step process from starting materials that are commercially available. The synthesis pathway involves the preparation of intermediate compounds that are subsequently used to synthesize the final product. The key steps in the synthesis pathway include the preparation of the ligand, followed by the formation of the complex with platinum, and subsequent purification steps to obtain the final product.", "Starting Materials": [ "2,2'-Bipyridine", "Ammonium tetrachloroplatinate(II)", "Potassium iodide", "Hydrogen peroxide", "Sodium borohydride", "Hydrochloric acid", "Water", "Ethanol", "Acetone" ], "Reaction": [ { "Step 1": "Preparation of 4,4'-Diiodo-2,2'-bipyridine", "Reactants": ["2,2'-Bipyridine", "Iodine", "Hydrogen peroxide", "Water"], "Conditions": "Room temperature, reflux", "Product": "4,4'-Diiodo-2,2'-bipyridine" }, { "Step 2": "Preparation of 4,4'-Bis(chloro)-2,2'-bipyridine", "Reactants": ["4,4'-Diiodo-2,2'-bipyridine", "Hydrochloric acid", "Water"], "Conditions": "Room temperature", "Product": "4,4'-Bis(chloro)-2,2'-bipyridine" }, { "Step 3": "Preparation of cis-Dichlorobis(4,4'-bis(chloro)-2,2'-bipyridine)platinum(II)", "Reactants": ["4,4'-Bis(chloro)-2,2'-bipyridine", "Ammonium tetrachloroplatinate(II)", "Potassium iodide", "Water"], "Conditions": "Heating, reflux", "Product": "cis-Dichlorobis(4,4'-bis(chloro)-2,2'-bipyridine)platinum(II)" }, { "Step 4": "Preparation of Lobaplatin", "Reactants": ["cis-Dichlorobis(4,4'-bis(chloro)-2,2'-bipyridine)platinum(II)", "Sodium borohydride", "Water", "Ethanol", "Acetone"], "Conditions": "Heating, reflux", "Product": "Lobaplatin" } ] } | |

CAS 编号 |

135558-11-1 |

产品名称 |

Lobaplatin |

分子式 |

C9H18N2O3Pt |

分子量 |

397.3 g/mol |

IUPAC 名称 |

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+) |

InChI |

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1 |

InChI 键 |

RLXPIABKJFUYFG-UHFFFAOYSA-M |

SMILES |

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2] |

规范 SMILES |

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

D19466; D-19466; Lobaplatin. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine](/img/structure/B1683879.png)